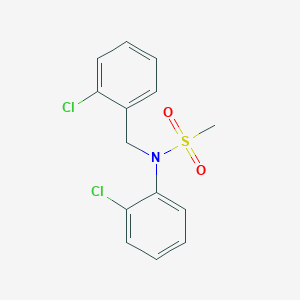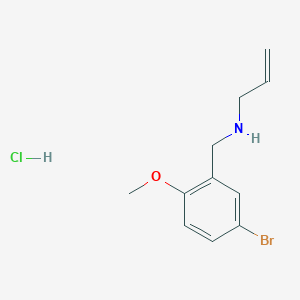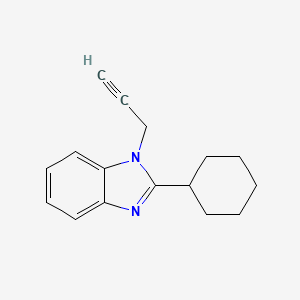![molecular formula C15H20ClNO2S B4236636 4-{3-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4236636.png)
4-{3-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related morpholine derivatives typically involves multi-step reactions starting from basic chemical precursors. For example, compounds such as 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine have been synthesized through key intermediate stages using Vilsmeier-Haack reagent, highlighting the complexity and specificity of synthesizing chlorophenylthio morpholine derivatives (Samano, Styles, & Chan, 2000).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. For closely related compounds, single-crystal X-ray diffraction is a common method used to determine the crystal structure, revealing details such as the orthorhombic system and space group information, which are essential for understanding the spatial arrangement of atoms (Qiu-yan, 2013).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can lead to various products depending on the reactants and conditions. For instance, the reaction of arylidenecyanothioacetamides with α-nitroketones or through a three-component reaction involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide, demonstrates the versatility and reactivity of morpholine and chlorophenyl groups (Rodinovskaya, Shestopalov, & Chunikhin, 2002).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are pivotal for understanding the applications and handling of chemical compounds. Detailed analysis of similar compounds, utilizing techniques like X-ray diffraction, provides insights into molecular conformations and intermolecular interactions, which directly influence these physical properties (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are critical for both theoretical studies and practical applications. Investigations into compounds like 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide provide a basis for understanding the chemical behavior of morpholine derivatives (Chou & Tsai, 1991).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-11-9-17(10-12(2)19-11)15(18)7-8-20-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOMJXPUGHSHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile](/img/structure/B4236569.png)

![(2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4236596.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl){[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B4236607.png)


![4-{3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4236624.png)
![2-(2-chlorophenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236626.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236629.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4236632.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4236658.png)